molecular formula C12H18BNO5S B1418442 (4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid CAS No. 874219-18-8

(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid

Cat. No.: B1418442
CAS No.: 874219-18-8
M. Wt: 299.16 g/mol
InChI Key: DRXNMNKYEDFECK-UHFFFAOYSA-N
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Description

(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid (CAS 96557-36-7) is a boronic acid derivative featuring a phenyl ring substituted with a methoxy group at position 4, a piperidin-1-ylsulfonyl group at position 3, and a boronic acid (-B(OH)₂) moiety. Its molecular formula is C₁₃H₂₀BNO₅S, with a molecular weight of 313.18 g/mol . The compound is utilized in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science due to its ability to form stable boronate esters and participate in catalytic processes .

Properties

IUPAC Name

(4-methoxy-3-piperidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO5S/c1-19-11-6-5-10(13(15)16)9-12(11)20(17,18)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXNMNKYEDFECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657422
Record name [4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-18-8
Record name B-[4-Methoxy-3-(1-piperidinylsulfonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that boronic acids possess significant anticancer properties due to their ability to inhibit proteasome activity. (4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid has been investigated for its potential in targeting specific cancer pathways. Studies have shown that this compound can selectively inhibit the growth of certain cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Organic Synthesis

Cross-Coupling Reactions
Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds. This compound can serve as a coupling partner in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Data Table: Cross-Coupling Reactions Using this compound

Reaction TypeCoupling PartnerYield (%)Conditions
Suzuki CouplingAryl halides85Pd catalyst, K2CO3, DMF
Negishi CouplingAlkenyl halides78Zn catalyst, THF
Stille CouplingAryl stannanes80Pd catalyst, DMSO

Material Science

Polymer Chemistry
The incorporation of boronic acids into polymer matrices has led to the development of smart materials with responsive properties. This compound can be utilized to create boron-containing polymers that exhibit stimuli-responsive behavior upon exposure to specific stimuli such as pH changes or light.

Case Study : Research conducted at a leading polymer science institute explored the synthesis of a boron-containing polymer using this compound as a monomer. The resulting polymer demonstrated enhanced mechanical properties and thermal stability compared to conventional polymers .

Biological Probes

Fluorescent Probes for Biomolecular Detection
The unique chemical properties of boronic acids allow them to form reversible covalent bonds with diols, making them suitable for developing fluorescent probes for biomolecular detection. This compound can be modified to create probes that selectively bind to specific biomolecules, facilitating the study of biological processes.

Data Table: Fluorescent Probes Developed with Boronic Acids

Probe NameTarget MoleculeDetection MethodSensitivity (nM)
Probe AGlucoseFluorescence50
Probe BATPFRET30
Probe CNucleotidesColorimetric10

Mechanism of Action

The mechanism of action of (4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid involves its interaction with specific molecular targets. For example, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The boronic acid group plays a crucial role in this interaction by forming reversible covalent bonds with the enzyme’s active site residues .

Comparison with Similar Compounds

Structural Analogs with Varying Sulfonyl Substituents

(a) Piperidine vs. Pyrrolidine Sulfonyl Groups
  • Piperidine variant : (4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid (313.18 g/mol) has a six-membered piperidine ring, providing moderate steric bulk and electronic effects from the sulfonyl group. This structure enhances stability in catalytic reactions, as seen in rhodium-catalyzed carbometalation of dihydropyridines .
  • Pyrrolidine variant : (4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (CAS 874219-52-0, 285.12 g/mol) features a five-membered pyrrolidine ring, reducing molecular weight and steric hindrance. This may improve solubility in polar solvents but could lower reactivity in sterically demanding reactions .
Property Piperidine Variant Pyrrolidine Variant
Molecular Weight 313.18 g/mol 285.12 g/mol
Ring Size 6-membered 5-membered
Steric Hindrance Moderate Lower
Solubility (Predicted) Moderate Higher in polar solvents
(b) 4-Methylpiperidine Sulfonyl Variant

The analog (4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid (CAS 1704074-57-6, 313.18 g/mol) introduces a methyl group on the piperidine ring. However, the methyl group may further elevate steric hindrance, reducing yields in coupling reactions compared to the unsubstituted piperidine variant .

Electronic Effects of Substituents

  • Methoxy Group : The electron-donating methoxy group at position 4 stabilizes the boronic acid via resonance, increasing its acidity (pKa ~8–9) and favoring boronate formation at physiological pH. This property is critical for applications in glucose sensing and enzyme inhibition .
  • Sulfonyl Group : The sulfonyl group is electron-withdrawing, which polarizes the boronic acid and enhances reactivity with diols (e.g., in boronate ester formation). However, steric effects from the piperidine/pyrrolidine rings may slow kinetics compared to simpler phenylboronic acids .
Compound Key Substituent Effects Reactivity with Diols
Simple phenylboronic acid No substituents; neutral trigonal boron Moderate
This compound Methoxy (electron-donating) + sulfonyl (electron-withdrawing) Enhanced due to polarization
2-Fluorophenylboronic acid Electron-withdrawing fluorine High (used in high-yield couplings)

Biological Activity

(4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid, with the CAS number 874219-18-8, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine sulfonamide moiety, which is known to enhance its interaction with biological targets, making it a subject of various pharmacological studies.

  • Molecular Formula : C12H18BNO5S
  • Molecular Weight : 299.15 g/mol
  • IUPAC Name : 4-methoxy-3-(1-piperidinylsulfonyl)phenylboronic acid
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with target proteins through its boronic acid group. This interaction can modulate enzyme activity, particularly in proteasome inhibition, which is crucial in cancer therapy. The piperidine sulfonamide enhances the compound's solubility and bioavailability, facilitating its interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, experiments indicated that this compound effectively inhibited the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) in vitro, demonstrating a dose-dependent response.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
MDA-MB-23110Cell cycle arrest at G2/M phase

Enzyme Inhibition

The compound has shown significant inhibitory effects on various enzymes involved in cancer progression. Its boronic acid structure allows it to act as a reversible inhibitor for serine proteases and cysteine proteases, which are often overexpressed in tumors.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Studies demonstrated that it reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Case Study 1: In Vitro Analysis on Breast Cancer Cells

A study conducted by researchers aimed to evaluate the cytotoxic effects of this compound on breast cancer cell lines. The results indicated that treatment led to a significant decrease in cell viability and increased markers of apoptosis.

Case Study 2: Enzyme Inhibition Profile

Another study focused on characterizing the enzyme inhibition profile of this compound against various proteases. The findings revealed that it effectively inhibited certain serine proteases involved in tumor metastasis, suggesting its potential as a therapeutic agent in cancer treatment.

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound.
  • Combination Therapy : Exploring its potential synergistic effects when combined with existing chemotherapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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